Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Overview
Description
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride has been recognized for its wide range of applications in medicinal chemistry . It has been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . The compound’s primary targets are the bacteria causing tuberculosis .
Mode of Action
The compound interacts with its targets by inhibiting their growth . It has been reported to inhibit Rab11A prenylation at a concentration of 25 μM . The compound’s interaction with its targets results in a reduction in bacterial growth .
Biochemical Pathways
The compound affects the pathways related to the growth and replication of tuberculosis bacteria . It inhibits Rab11A prenylation, which is a crucial process in the life cycle of the bacteria . The downstream effects of this inhibition include a reduction in bacterial growth and replication .
Result of Action
The result of the compound’s action is a significant reduction in the growth and replication of tuberculosis bacteria . This leads to a decrease in the severity of the disease and an improvement in the patient’s condition .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in radical reactions, which are essential for the functionalization of its scaffold . The compound interacts with transition metal catalysts, metal-free oxidants, and photocatalysts, facilitating the formation of imidazo[1,2-a]pyridine derivatives . These interactions are pivotal in the synthesis of new compounds with potential biological activities.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the viability of tumor cells by inhibiting angiogenesis, which is crucial for tumor growth . Additionally, it impacts the expression of genes involved in cell proliferation and apoptosis, thereby altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s scaffold allows it to interact with various enzymes, leading to the inhibition of specific biochemical pathways . For instance, it has been reported to inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . These interactions at the molecular level are critical for its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged biological activity . Its degradation products may also exhibit biological effects, which need to be considered in long-term studies . The temporal effects of the compound are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with other molecules . These metabolic pathways are crucial for the compound’s elimination from the body and its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues are influenced by its interactions with binding proteins, which facilitate its transport across cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles is essential for its biological activity, as it interacts with specific biomolecules in these compartments to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride can be achieved through various methods. One common approach involves the condensation of aminopyridines with ketones, followed by cyclization . Another method includes the use of radical reactions for direct functionalization, employing transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation and photocatalysis are common methods.
Reduction: Reduction of nitro groups using hydrogenation.
Substitution: Functionalization at different positions on the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Oxidation: Metal-free oxidants and photocatalysts.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Various electrophiles and nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride can be compared with other similar compounds such as:
Imidazo[1,5-a]pyridine: Known for its applications in optoelectronic devices and sensors.
Imidazo[4,5-b]pyridine: Used in the development of anti-cancer drugs.
Imidazo[4,5-c]pyridine: Employed in the synthesis of various biologically active molecules.
The uniqueness of this compound lies in its versatile applications across different fields, particularly in medicinal chemistry and drug development .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-1-2-7-9-3-4-10(7)5-6;/h1-5H,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDMXSYORNNELW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726391 | |
Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314777-15-5 | |
Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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